Cas no 1805153-06-3 (Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate)

Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its bifunctional structure, featuring both amino and aminomethyl groups, enables selective derivatization, facilitating the construction of complex heterocyclic frameworks. The difluoromethyl moiety enhances metabolic stability and bioavailability, making it valuable in drug discovery. The methyl ester group offers further synthetic flexibility, allowing for hydrolysis or transesterification. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and well-defined reactivity ensure consistent performance in multi-step synthetic routes. Proper handling under inert conditions is recommended to preserve stability.
Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate structure
1805153-06-3 structure
Product name:Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate
CAS No:1805153-06-3
MF:C9H11F2N3O2
MW:231.199348688126
CID:4810552

Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate
    • Inchi: 1S/C9H11F2N3O2/c1-16-9(15)7-6(8(10)11)4(3-12)2-5(13)14-7/h2,8H,3,12H2,1H3,(H2,13,14)
    • InChI Key: UNEWTTSAVYDCAM-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)OC)=NC(=CC=1CN)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Topological Polar Surface Area: 91.2
  • XLogP3: 0.2

Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029065590-1g
Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate
1805153-06-3 97%
1g
$1,579.40 2022-04-01

Additional information on Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate

Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805153-06-3): An Overview

Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805153-06-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This overview aims to provide a comprehensive understanding of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate is noteworthy for its incorporation of a difluoromethyl group and an aminomethyl substituent on the pyridine ring. These functional groups contribute to the compound's unique pharmacological profile and biological activity. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and improve pharmacokinetic properties, making it an attractive feature for drug design.

Recent studies have focused on the synthesis and optimization of Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the pyridine core with the desired substituents. This method not only improves yield but also reduces the number of synthetic steps, making it a cost-effective and environmentally friendly process. Additionally, researchers have explored alternative synthetic routes, such as microwave-assisted synthesis and organocatalytic methods, to further enhance the efficiency and scalability of production.

In terms of biological activity, Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate has demonstrated promising results in preclinical studies. It has been shown to exhibit potent inhibitory effects on specific enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent for these conditions. Furthermore, preliminary studies have indicated that it may have antiproliferative properties against certain cancer cell lines, making it a candidate for further investigation in oncology.

The pharmacokinetic properties of Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate have also been extensively studied. In vitro and in vivo experiments have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its high oral bioavailability and low toxicity profile make it a suitable candidate for clinical development. Additionally, the compound's ability to cross the blood-brain barrier (BBB) is particularly advantageous for targeting neurological disorders.

Recent advancements in computational chemistry have played a crucial role in understanding the molecular interactions of Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate. Molecular docking studies have provided insights into its binding modes with target proteins, helping to optimize its structure for enhanced potency and selectivity. These computational tools have also facilitated the identification of key structural features responsible for its biological activity, guiding rational drug design efforts.

In conclusion, Methyl 6-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805153-06-3) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies are expected to elucidate its full therapeutic potential and pave the way for its clinical application in treating various diseases.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd